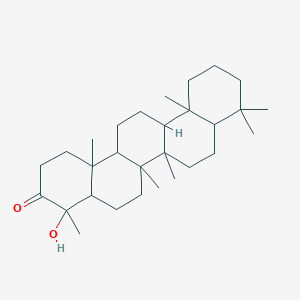
5-Hydroxy-6,7,8-trimethoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin derivative. Coumarins are a large class of 1-benzopyran derivatives, known for their diverse biological activities and presence in various plants. This compound is characterized by the presence of hydroxy and methoxy groups at specific positions on the coumarin backbone, contributing to its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6,7,8-trimethoxycoumarin typically involves the use of starting materials such as pyrogallol or 2,4-dihydroxy-3,6-dimethoxybenzaldehyde. One common method includes the reaction of these starting materials under specific conditions to form the coumarin structure. For instance, the synthesis from pyrogallol involves multiple steps, including methylation and cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-6,7,8-trimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the coumarin structure, leading to the formation of dihydrocoumarins.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6,7,8-trimethoxycoumarin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6,7,8-trimethoxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the serotonergic and opioidergic systems, which are crucial in pain management. Additionally, it exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha .
Vergleich Mit ähnlichen Verbindungen
- 7-Hydroxy-6-methoxycoumarin (Scopoletin)
- 6,7,8-Trimethoxycoumarin
- 7,8-Dihydroxycoumarin (Daphnetin)
Comparison: Compared to these similar compounds, 5-Hydroxy-6,7,8-trimethoxycoumarin stands out due to its unique combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. For example, while scopoletin is known for its anti-inflammatory properties, this compound exhibits a broader range of activities, including significant antioxidant effects .
Eigenschaften
IUPAC Name |
5-hydroxy-6,7,8-trimethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-15-10-8(14)6-4-5-7(13)18-9(6)11(16-2)12(10)17-3/h4-5,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOTWQSMTJGHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












